molecular formula C12H18ClN B14268013 5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride CAS No. 181424-46-4

5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride

Cat. No.: B14268013
CAS No.: 181424-46-4
M. Wt: 211.73 g/mol
InChI Key: BUOYFKPCMGIPTO-UHFFFAOYSA-N
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Description

5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride is a bicyclic organic compound with the chemical formula C₁₂H₁₈N·HCl. It is a partially hydrogenated derivative of naphthalene and exists as a colorless solid. This compound is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride typically involves the hydrogenation of naphthalene derivatives. One common method includes the catalytic hydrogenation of 5,7-dimethyl-3,4-dihydronaphthalen-1(2H)-one oxime using Raney nickel as a catalyst in methanolic ammonia under a hydrogen atmosphere. The reaction is carried out for approximately 20 hours, followed by filtration and purification steps to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the synthesis. Catalysts such as nickel or palladium on carbon are commonly employed to facilitate the hydrogenation process.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: It can be further reduced to form fully hydrogenated derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of catalysts like Raney nickel or palladium on carbon.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of 5,7-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one.

    Reduction: Formation of decahydronaphthalene derivatives.

    Substitution: Formation of halogenated amines.

Scientific Research Applications

5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized as a hydrogen-donor solvent in industrial processes and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydro-1-naphthylamine: A similar compound with a different substitution pattern.

    5-Methoxy-1,2,3,4-tetrahydro-1-naphthalenylamine: Contains a methoxy group instead of methyl groups.

    8-Amino-5,6,7,8-tetrahydronaphthalen-2-ol: Another derivative with different functional groups.

Uniqueness

5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two methyl groups at positions 5 and 7 enhances its hydrophobicity and influences its reactivity compared to other similar compounds .

Properties

CAS No.

181424-46-4

Molecular Formula

C12H18ClN

Molecular Weight

211.73 g/mol

IUPAC Name

5,7-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride

InChI

InChI=1S/C12H17N.ClH/c1-8-6-9(2)10-4-3-5-12(13)11(10)7-8;/h6-7,12H,3-5,13H2,1-2H3;1H

InChI Key

BUOYFKPCMGIPTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2CCCC(C2=C1)N)C.Cl

Origin of Product

United States

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